2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid
Description
2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid is a brominated pyridine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 5 and a carboxylic acid moiety at position 2. This compound is structurally characterized by:
- Pyridine core: A six-membered aromatic ring with nitrogen at position 1.
- Substituents: Bromine at position 2 (enhances electrophilic reactivity). Boc-protected amino group at position 5 (improves stability during synthetic processes). Carboxylic acid at position 4 (enables conjugation or salt formation for solubility).
It is primarily utilized in medicinal chemistry as a versatile intermediate for drug discovery, particularly in the synthesis of kinase inhibitors or protease-targeting molecules. The Boc group serves as a temporary protective moiety for the amine, allowing selective functionalization during multi-step syntheses .
Properties
Molecular Formula |
C11H13BrN2O4 |
|---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
2-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(17)14-7-5-13-8(12)4-6(7)9(15)16/h4-5H,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
ZYTROGSSKSGSPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid typically involves multiple steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position.
Amination: The brominated pyridine is then subjected to amination to introduce the amino group at the 5-position.
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Carboxylation: Finally, the carboxylic acid group is introduced at the 4-position through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amino group.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used for coupling reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-amino-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid.
Deprotection: The major product is the free amine derivative.
Coupling: Products include amides or esters formed from the carboxylic acid group.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Synthesis of Bioactive Compounds
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its bromo and amine functional groups allow for a range of chemical reactions, including nucleophilic substitutions and coupling reactions. For instance, it can be used to synthesize N-Boc-protected o-aryl anilines, which are precursors for developing arene-ynamides through coupling with bromoacetylenes .
1.2 Anticancer Activity
Research has indicated that derivatives of pyridine compounds exhibit anticancer properties. The presence of the bromo group in 2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid may enhance its reactivity towards biological targets involved in cancer cell proliferation. Such compounds have been studied for their ability to inhibit specific kinases or other enzymes critical for tumor growth .
1.3 Antibiotic Development
Given its structural features, this compound may also play a role in the development of new antibiotics. The pyridine ring is known to contribute to the activity of several antimicrobial agents, and modifications to this structure could lead to enhanced efficacy against resistant bacterial strains .
Synthetic Methodologies
2.1 Reaction Pathways
The compound can be synthesized through various methods, including:
- Bromination of Pyridine Derivatives: The introduction of a bromo group can be achieved through electrophilic bromination techniques.
- Carbamoylation Reactions: The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions that can introduce amine functionalities without affecting other reactive sites on the molecule.
2.2 Use in High-Throughput Screening
This compound is suitable for high-throughput screening processes aimed at identifying new drug candidates. Its diverse reactivity allows researchers to rapidly synthesize and test numerous derivatives for biological activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid depends on its specific application. In general, the compound can act as a building block in organic synthesis, where it participates in various chemical reactions to form more complex structures. The molecular targets and pathways involved are specific to the reactions it undergoes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Pyridine vs. Pyrimidine : Pyridine derivatives generally exhibit better solubility than pyrimidines due to fewer nitrogen atoms, which reduce crystallinity. However, pyrimidines (e.g., ) often show higher metabolic stability in vivo .
- Position of Carboxylic Acid : Compounds with COOH at position 4 (e.g., target compound) demonstrate stronger hydrogen-bonding capacity compared to those with COOH at position 2 or 6, enhancing interactions with biological targets like enzymes .
Boc-Protected Amino Acid Derivatives
Table 2: Role of Boc Group in Analogues
Key Observations :
- The Boc group in the target compound (pyridine-based) offers better steric protection for the amine compared to aliphatic backbones (e.g., pyrrolidine in ), reducing unintended side reactions during coupling .
- Fluorinated analogues (e.g., ) exhibit enhanced bioavailability due to increased membrane permeability .
Halogenated Analogues
Table 3: Impact of Halogen Substituents
Key Observations :
Challenges :
- Limited solubility of brominated pyridines in polar solvents (e.g., water) requires formulation adjustments for in vivo studies.
- Competitive cleavage of the Boc group under acidic conditions may necessitate orthogonal protection strategies .
Biological Activity
2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is of interest for its possible applications in drug development, especially as an anti-inflammatory and anticancer agent.
Chemical Structure
The chemical structure of 2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid can be represented as follows:
Synthesis
The synthesis of this compound typically involves the introduction of a bromine atom at the 2-position of the pyridine ring, followed by the addition of a tert-butoxycarbonyl (Boc) group at the 5-position. Various methodologies have been employed to achieve this, including direct bromination and subsequent functionalization reactions.
Anti-inflammatory Properties
Recent studies have indicated that compounds similar to 2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid exhibit significant anti-inflammatory activities. For instance, derivatives with similar structural motifs have shown inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid | TBD | |
| Celecoxib (control) | 0.04 ± 0.01 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For example, a study reported that derivatives inhibited cell proliferation and induced caspase activity, suggesting a mechanism involving programmed cell death.
The proposed mechanism of action for the biological activity of 2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid includes:
- Inhibition of COX Enzymes : Similar compounds have shown to inhibit COX-2, leading to reduced production of pro-inflammatory mediators.
- Induction of Apoptosis : The activation of caspases suggests that this compound may trigger apoptotic pathways in cancer cells.
- Proteasome Inhibition : Some studies suggest that related compounds may inhibit proteasomal activity, leading to an accumulation of pro-apoptotic factors.
Case Studies
-
Case Study on Anti-inflammatory Activity :
A study conducted on animal models showed that administration of a related compound significantly reduced paw edema in carrageenan-induced inflammation models, confirming its anti-inflammatory potential. -
Case Study on Anticancer Activity :
In vitro assays using breast cancer cell lines demonstrated that treatment with the compound resulted in a marked decrease in cell viability and increased markers for apoptosis after 24 hours.
Q & A
Q. What are the typical synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group to pyridine-based amines?
The Boc group is commonly introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., using DMAP or TEA). For pyridine derivatives, the amino group at the 5-position is selectively protected due to steric and electronic effects. Post-Boc protection, bromination at the 2-position can be achieved using NBS or Br₂ in controlled conditions to avoid over-halogenation .
Q. How can the purity of 2-Bromo-5-Boc-aminopyridine-4-carboxylic acid be verified?
Analytical methods include:
Q. What solvent systems are optimal for recrystallizing this compound?
Recrystallization is best achieved using a mixture of ethyl acetate and hexane (1:3 ratio) due to moderate polarity. For carboxylic acid derivatives, adding a drop of acetic acid can improve crystal formation .
Advanced Research Questions
Q. How does the bromine substituent influence Suzuki-Miyaura cross-coupling reactions with this compound?
The 2-bromo group is highly reactive in palladium-catalyzed couplings. However, competing deprotection of the Boc group can occur under basic conditions. To mitigate this:
- Use mild bases (e.g., K₂CO₃ instead of NaOH).
- Employ Pd(PPh₃)₄ as a catalyst at 60–80°C in THF/water .
Q. What strategies prevent Boc deprotection during prolonged storage?
Stability studies indicate that:
Q. How to resolve contradictory data on the compound’s solubility in polar aprotic solvents?
Discrepancies arise from varying hydration states. Methodological recommendations:
- Dry Solvents : Use freshly distilled DMF or DMSO.
- Sonication : Enhance dissolution via 10-minute sonication at 40°C.
- Quantify Hydration : TGA analysis can determine water content .
Methodological Challenges and Contradictions
Q. Why do some protocols report low yields in amide bond formation with this carboxylic acid?
Competing decarboxylation or bromine displacement may occur. Optimize by:
Q. How to address discrepancies in reported melting points (e.g., 155–156°C vs. 121°C)?
Polymorphism or residual solvents (e.g., DMF) can alter melting points. Standardize via:
- DSC : Determine the true melting point under controlled heating.
- Solvent-Free Recrystallization : Use sublimation for ultra-pure samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
